

# 2-(Ethylthio)-9H-purin-6-amine chemical properties

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## Compound of Interest

Compound Name: 2-(Ethylthio)-9H-purin-6-amine

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An In-depth Technical Guide to **2-(Ethylthio)-9H-purin-6-amine** (2-Ethylthioadenine)

## Introduction

**2-(Ethylthio)-9H-purin-6-amine**, commonly known as 2-ethylthioadenine, is a synthetic derivative of the endogenous purine nucleobase, adenine. Its structure features a purine core, which is fundamental to nucleic acids and various cofactors, with a key modification: an ethylthio (-S-CH<sub>2</sub>CH<sub>3</sub>) group at the C2 position. This substitution significantly alters the molecule's electronic properties and steric profile compared to adenine, making it a valuable tool in chemical biology and a lead scaffold in drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and biological significance, tailored for researchers and professionals in drug development.

## Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The introduction of the ethylthio group imparts a moderate increase in lipophilicity compared to adenine. These properties are summarized below.

Property	Value	Source
IUPAC Name	2-ethylsulfanyl-7H-purin-6-amine	PubChem[1]
Synonyms	2-ethylthioadenine, 2-(Ethylthio)-9H-purin-6-amine	PubChem[1]
CAS Number	33436-90-7	PubChem[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>5</sub> S	PubChem[1]
Molecular Weight	195.25 g/mol	PubChem[1]
XLogP3 (Lipophilicity)	0.7	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	5	PubChem[1]

## Synthesis and Purification

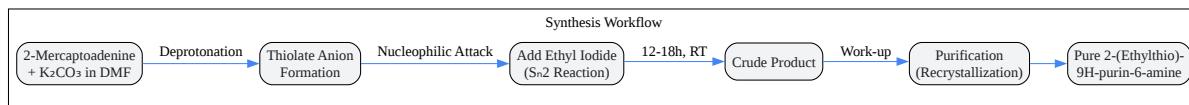
The most direct and common laboratory-scale synthesis of **2-(Ethylthio)-9H-purin-6-amine** involves the nucleophilic substitution of a suitable leaving group at the C2 position of an adenine precursor. A highly efficient method is the S-alkylation of 2-mercaptopurine (also known as 2-thioadenine).

**Causality of Experimental Choice:** 2-Mercaptopurine is an ideal starting material because the thiol group at the C2 position is a potent nucleophile. Using a base such as sodium hydride (NaH) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) deprotonates the thiol, forming a thiolate anion. This anion is a significantly stronger nucleophile than the neutral thiol, readily attacking an electrophilic ethyl source like ethyl iodide via an S<sub>N</sub>2 reaction. Dimethylformamide (DMF) is chosen as the solvent for its high polarity, aprotic nature, and ability to dissolve both the purine salt and the alkylating agent, thus facilitating the reaction.

## Experimental Protocol: Synthesis of **2-(Ethylthio)-9H-purin-6-amine**

- Preparation: To a solution of 2-mercaptopurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) under an inert atmosphere (e.g., Argon or Nitrogen).

- Activation: Stir the suspension at room temperature for 30 minutes. The formation of the thiolate can be observed by a slight color change.
- Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).
- Work-up: Once the starting material is consumed, quench the reaction by slowly adding water. This will precipitate the crude product.
- Isolation: Filter the solid precipitate, wash with cold water, and then a small amount of cold diethyl ether to remove non-polar impurities.
- Purification: Dry the crude solid under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture or purified by silica gel column chromatography using a gradient of methanol in dichloromethane.



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Caption: Synthetic workflow for **2-(Ethylthio)-9H-purin-6-amine**.

## Spectroscopic Characterization

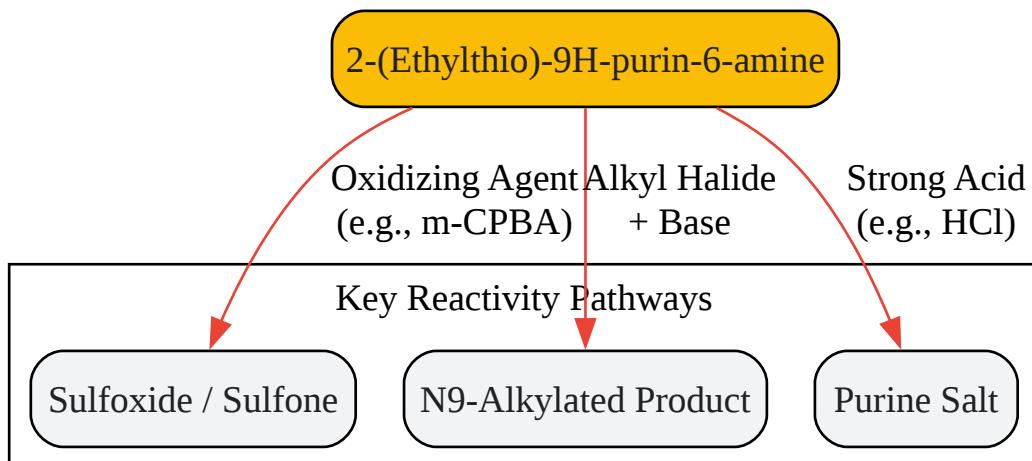
Structural elucidation and confirmation are achieved through standard spectroscopic techniques. The expected spectral data are derived from the compound's key functional groups.

Technique	Feature	Expected Chemical Shift / Frequency	Rationale
<sup>1</sup> H NMR	-NH <sub>2</sub> protons	δ 7.0-7.5 ppm (broad singlet)	Protons on nitrogen, exchangeable, often broad.
Purine C8-H	δ 7.8-8.2 ppm (singlet)	Aromatic proton on the electron-deficient imidazole ring.	
-S-CH <sub>2</sub> -CH <sub>3</sub>	δ 2.9-3.2 ppm (quartet)	Methylene protons adjacent to the electronegative sulfur atom.	
-S-CH <sub>2</sub> -CH <sub>3</sub>	δ 1.3-1.5 ppm (triplet)	Methyl protons split by the adjacent methylene group.	
<sup>13</sup> C NMR	Purine Carbons	δ 115-160 ppm	Aromatic carbons in a heterocyclic system. [2]
-S-CH <sub>2</sub> -CH <sub>3</sub>	δ 25-30 ppm	Aliphatic carbon attached to sulfur.	
-S-CH <sub>2</sub> -CH <sub>3</sub>	δ 13-16 ppm	Terminal methyl carbon.	
IR Spectroscopy	N-H Stretch	3100-3400 cm <sup>-1</sup> (two bands)	Asymmetric and symmetric stretching of the primary amine. [3]
N-H Bend	1580-1650 cm <sup>-1</sup>	Bending vibration of the primary amine.[3]	
C-N Stretch	1250-1335 cm <sup>-1</sup>	Stretching of the C-N bonds within the aromatic purine system.[3]	

## Stability and Reactivity

Understanding the stability and reactivity profile is critical for storage, handling, and experimental design.

- Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[4]
- Stability: It is generally stable under normal laboratory conditions. However, it is susceptible to degradation in the presence of strong oxidizing agents, strong acids, or strong alkalis.[5] High temperatures can lead to decomposition, producing hazardous products like oxides of carbon, nitrogen, and sulfur.[5]
- Reactivity: The purine ring system and the thioether group are the primary sites of reactivity.
  - Thioether Oxidation: The sulfur atom can be oxidized by agents like hydrogen peroxide ( $H_2O_2$ ) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding sulfoxide and sulfone.
  - N-Alkylation: The nitrogen atoms of the purine ring, particularly N9, can undergo alkylation, a common reaction for purines.[6]
  - Amine Reactivity: The exocyclic amine at C6 can undergo reactions typical of primary aromatic amines, though its reactivity is modulated by the electron-withdrawing nature of the purine ring.[7][8]



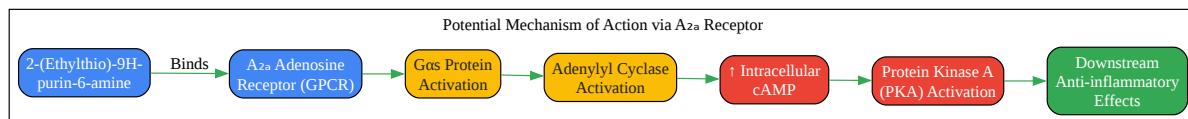
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Caption: Key reactivity pathways of **2-(Ethylthio)-9H-purin-6-amine**.

## Biological Activity and Pharmacological Profile

Thio-substituted purine analogs are known to interact with a variety of biological targets, primarily due to their structural similarity to endogenous purines.

- Purinergic Receptor Modulation: 2-substituted thioadenosine derivatives are well-documented ligands for adenosine receptors (A<sub>1</sub>, A<sub>2a</sub>, A<sub>2e</sub>, A<sub>3</sub>).<sup>[9][10]</sup> These G-protein coupled receptors are crucial in regulating physiological processes, including inflammation, neurotransmission, and cardiovascular function. **2-(Ethylthio)-9H-purin-6-amine** is expected to exhibit affinity for these receptors, potentially acting as an agonist or antagonist. The anti-inflammatory effects of adenosine A<sub>2a</sub> receptor agonists are particularly well-studied.<sup>[11]</sup>
- Enzyme Inhibition: Related compounds have shown inhibitory activity against key enzymes in purine metabolism. For instance, 2-ethyl-9H-purin-6-amine inhibits adenosine deaminase (ADA).<sup>[12]</sup> Furthermore, the purine scaffold is a common feature in kinase inhibitors, where it mimics the adenine moiety of ATP to compete for the enzyme's binding site.<sup>[12]</sup> The activity of 2-methylthio-ADP analogs on platelet P2Y receptors, which inhibits adenylyl cyclase and lowers cyclic AMP levels, provides a model for a potential mechanism of action.<sup>[13]</sup>

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Caption: Potential signaling pathway via A<sub>2a</sub> adenosine receptor agonism.

# Experimental Protocol: Radioligand Binding Assay for A<sub>2a</sub> Receptor Affinity

This protocol describes a method to determine the binding affinity ( $K_i$ ) of **2-(Ethylthio)-9H-purin-6-amine** for the human A<sub>2a</sub> adenosine receptor, adapted from methodologies used for similar ligands.<sup>[9]</sup>

- **Membrane Preparation:** Use cell membranes from a stable cell line expressing the human A<sub>2a</sub> receptor (e.g., HEK293-A<sub>2a</sub>R).
- **Assay Buffer:** Prepare a buffer of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl<sub>2</sub> and 1 mM EDTA.
- **Ligand Preparation:** Prepare a stock solution of **2-(Ethylthio)-9H-purin-6-amine** in DMSO. Perform serial dilutions in the assay buffer to obtain a range of competitor concentrations (e.g., 10<sup>-10</sup> M to 10<sup>-4</sup> M).
- **Radioligand:** Use a known high-affinity A<sub>2a</sub> receptor radioligand, such as [<sup>3</sup>H]CGS 21680, at a concentration close to its  $K_e$  value.
- **Binding Reaction:** In a 96-well plate, combine the cell membranes (10-20 µg protein), the radioligand, and varying concentrations of the test compound (or buffer for total binding). To determine non-specific binding, add a high concentration of a known non-radioactive A<sub>2a</sub> agonist (e.g., 10 µM NECA) in separate wells.
- **Incubation:** Incubate the plate at 25°C for 90 minutes with gentle agitation.
- **Termination and Filtration:** Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- **Quantification:** Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression

analysis (e.g., Prism software) to determine the  $IC_{50}$  value. Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_e)$ , where  $[L]$  is the radioligand concentration and  $K_e$  is its dissociation constant.

## Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the compound.[14][15]
- Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
- First Aid:
  - Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[5]
  - Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.[5]
  - Eye Contact: Rinse cautiously with water for several minutes.[14]
  - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [5][14]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

## Conclusion

**2-(Ethylthio)-9H-purin-6-amine** is a synthetically accessible adenine derivative with a rich chemical and pharmacological profile. Its properties, governed by the purine core and the C2-ethylthio substituent, make it a compelling candidate for probing purinergic signaling pathways and a valuable starting point for the development of novel therapeutics targeting adenosine receptors and other purine-binding proteins. This guide provides the foundational knowledge

for researchers to effectively synthesize, handle, and utilize this compound in their scientific endeavors.

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